molecular formula C31H30N4O8 B11428734 ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11428734
M. Wt: 586.6 g/mol
InChI Key: FUSJKLQAJZCQLL-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Quinazolinone Core Synthesis: The quinazolinone core is typically formed via the condensation of anthranilic acid derivatives with isatoic anhydride.

    Coupling Reactions: The benzodioxole and quinazolinone intermediates are coupled using carbodiimide-mediated coupling reactions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation to form quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The benzodioxole moiety is known to interact with the active sites of enzymes, while the quinazolinone core can interfere with enzyme-substrate interactions. This dual mechanism allows the compound to modulate multiple biological pathways simultaneously.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-(3-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid

Uniqueness

Ethyl 2-{2-[3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is unique due to its combination of a benzodioxole moiety and a quinazolinone core, which provides a distinct set of biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C31H30N4O8

Molecular Weight

586.6 g/mol

IUPAC Name

ethyl 2-[[2-[3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H30N4O8/c1-2-41-30(39)21-8-3-5-10-23(21)33-28(37)18-35-24-11-6-4-9-22(24)29(38)34(31(35)40)15-7-12-27(36)32-17-20-13-14-25-26(16-20)43-19-42-25/h3-6,8-11,13-14,16H,2,7,12,15,17-19H2,1H3,(H,32,36)(H,33,37)

InChI Key

FUSJKLQAJZCQLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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